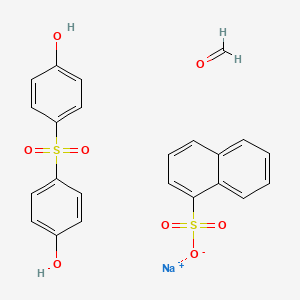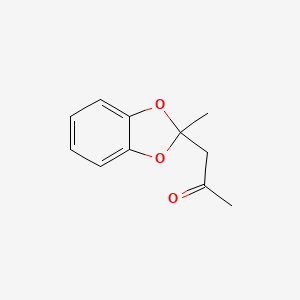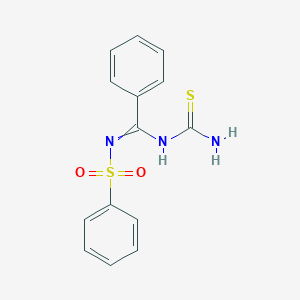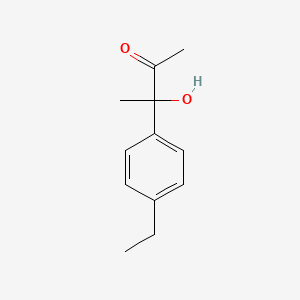
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate is a complex organic compound that combines several functional groups, including sulfonate, phenol, and naphthalene units. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate typically involves the condensation of naphthalene sulfonic acid with formaldehyde and 4-(4-hydroxyphenyl)sulfonylphenol. The reaction is carried out under acidic or basic conditions, depending on the desired product and reaction efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale condensation reactions, where naphthalene sulfonic acid is reacted with formaldehyde in the presence of a catalyst. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The phenolic and sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroxy derivatives .
Applications De Recherche Scientifique
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate and phenol groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function . The naphthalene unit can intercalate into DNA, influencing gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalenesulfonates: These compounds share the naphthalene sulfonate unit and are used in similar applications, such as superplasticizers in concrete.
Aminonaphthalenesulfonic acids: These compounds contain an amino group and are used in dye production and as intermediates in organic synthesis.
Uniqueness
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to interact with multiple molecular targets makes it valuable in both research and industrial settings .
Propriétés
Numéro CAS |
63951-50-8 |
|---|---|
Formule moléculaire |
C23H19NaO8S2 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate |
InChI |
InChI=1S/C12H10O4S.C10H8O3S.CH2O.Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h1-8,13-14H;1-7H,(H,11,12,13);1H2;/q;;;+1/p-1 |
Clé InChI |
YQLMVXDSGKVJLC-UHFFFAOYSA-M |
SMILES canonique |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O.[Na+] |
Numéros CAS associés |
63951-50-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)

![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)


![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)

![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)


![N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14492688.png)

![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)
